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6-Chlorochromone-2-carboxylic

acid

Cat. No.: B1581426 Get Quote

Introduction
6-Chlorochromone-2-carboxylic acid, with the chemical formula C₁₀H₅ClO₄ and CAS

number 5006-45-1, is a member of the chromone family.[1][2] Chromones are a class of

compounds that feature a benzopyran-4-one core structure. This rigid, bicyclic framework is

recognized as a "privileged structure" in medicinal chemistry, frequently serving as the scaffold

for a wide array of pharmacologically active agents.[3] Derivatives of chromone have shown

potential in the development of anti-inflammatory, antimicrobial, and anticancer therapeutics.[3]

The title compound's utility as a synthetic intermediate in pharmaceutical and agrochemical

research underscores the importance of its thorough characterization.[2][3]

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 6-Chlorochromone-2-carboxylic acid, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS). As direct experimental spectra for this specific

compound are not readily available in public databases, this guide will leverage established

principles of spectroscopy and data from analogous structures to predict and interpret its

spectral features. This approach provides researchers and drug development professionals

with a robust framework for the identification and characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview
The key to interpreting the spectroscopic data lies in understanding the molecular structure of

6-Chlorochromone-2-carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1581426?utm_src=pdf-interest
https://www.benchchem.com/product/b1581426?utm_src=pdf-body
https://www.scbt.com/p/6-chlorochromone-2-carboxylic-acid-5006-45-1
https://www.biosynth.com/p/FC57286/5006-45-1-6-chlorochromone-2-carboxylic-acid
https://www.chemimpex.com/fr/collections/others/products/28427
https://www.chemimpex.com/fr/collections/others/products/28427
https://www.biosynth.com/p/FC57286/5006-45-1-6-chlorochromone-2-carboxylic-acid
https://www.chemimpex.com/fr/collections/others/products/28427
https://www.benchchem.com/product/b1581426?utm_src=pdf-body
https://www.benchchem.com/product/b1581426?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Chemical structure of 6-Chlorochromone-2-carboxylic acid.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of

hydrogen atoms in a molecule. For 6-Chlorochromone-2-carboxylic acid, we expect to see

signals corresponding to the aromatic protons, the vinyl proton on the pyrone ring, and the

acidic proton of the carboxylic acid. The predicted chemical shifts are influenced by the

electron-withdrawing effects of the carbonyl group, the ether oxygen, and the chlorine atom.

Predicted ¹H NMR Data
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

COOH 10.0 - 13.0 Broad Singlet -

The acidic proton

is highly

deshielded and

often exchanges,

leading to a

broad signal. Its

chemical shift is

concentration-

dependent.[4]

H-5 7.8 - 8.0 Doublet ~2.5

This proton is

ortho to the

carbonyl group

and the chlorine

atom, leading to

significant

deshielding. It

will be split by

the meta-coupled

H-7.

H-7 7.6 - 7.8
Doublet of

Doublets
~9.0, ~2.5

Coupled to both

the ortho H-8

and the meta H-

5.

H-8 7.4 - 7.6 Doublet ~9.0
Coupled to the

ortho H-7.
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H-3 6.8 - 7.0 Singlet -

This vinyl proton

is on the

electron-rich

pyrone ring and

is typically

observed as a

singlet.

Experimental Protocol for ¹H NMR
Sample Preparation: Dissolve 5-10 mg of 6-Chlorochromone-2-carboxylic acid in

approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm

NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the

acidic proton.

Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Tune and shim the instrument to the solvent lock signal.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good

signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Integrate the signals to determine the relative number of protons.

Analyze the multiplicities and coupling constants to confirm the assignments.
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¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a

molecule. A proton-decoupled ¹³C NMR spectrum of 6-Chlorochromone-2-carboxylic acid is

expected to show ten distinct signals, one for each unique carbon atom.

Predicted ¹³C NMR Data
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C=O (Carboxylic Acid) 160 - 165

The carbonyl carbon of the

carboxylic acid is significantly

deshielded.[4]

C=O (Pyrone) 175 - 180

The ketone carbonyl carbon in

the pyrone ring is also highly

deshielded.

C-2 150 - 155

This carbon is attached to the

carboxylic acid group and is

part of the pyrone double

bond.

C-8a 154 - 158

The carbon at the junction of

the two rings, bonded to the

ether oxygen.

C-4a 122 - 126 The other bridgehead carbon.

C-5 135 - 138

Aromatic carbon, deshielded

by the adjacent carbonyl

group.

C-6 130 - 134
The carbon atom bonded to

the chlorine atom.

C-7 125 - 128 Aromatic carbon.

C-8 118 - 122
Aromatic carbon, shielded by

the ether oxygen.

C-3 110 - 115
The vinyl carbon in the pyrone

ring.

Experimental Protocol for ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(20-50 mg) may be beneficial for obtaining a good spectrum in a shorter time.
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Instrument Setup:

Use a spectrometer with a broadband probe.

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

Employ proton decoupling to simplify the spectrum to singlets.

Use a sufficient number of scans (e.g., 256 or more) and a suitable relaxation delay to

ensure accurate integration of all carbon signals, including quaternary carbons.

Data Processing:

Process the data similarly to the ¹H NMR spectrum.

Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Assign the peaks based on their chemical shifts and comparison with data from similar

compounds. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer)

can be used to differentiate between CH, CH₂, and CH₃ groups, although none are

present in the core structure of the title compound.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Predicted IR Data
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Functional Group
Predicted
Absorption Range
(cm⁻¹)

Intensity Rationale

O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong

The O-H stretch in a

carboxylic acid is very

broad due to

hydrogen bonding.[4]

[5]

C-H (Aromatic) 3000 - 3100 Sharp, Medium

Characteristic C-H

stretching vibrations of

the aromatic ring.[6]

C=O (Ketone, Pyrone) 1650 - 1680 Strong
The carbonyl of the

pyrone ring.

C=O (Carboxylic Acid) 1700 - 1730 Strong

The carbonyl stretch

of the carboxylic acid.

[5]

C=C (Aromatic) 1500 - 1600 Medium to Strong

Stretching vibrations

of the carbon-carbon

double bonds in the

aromatic and pyrone

rings.[6]

C-O (Ether & Acid) 1200 - 1300 Strong

Stretching vibrations

of the C-O single

bonds.

C-Cl 700 - 800 Medium
The carbon-chlorine

stretching vibration.

Experimental Protocol for IR Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium

bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic
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press.

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the beam path.

Data Acquisition and Processing:

Acquire the sample spectrum over the range of approximately 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight and the

fragmentation pattern of a compound, which can be used to elucidate its structure.

Predicted Mass Spectrometry Data
Molecular Ion (M⁺): The molecular weight of 6-Chlorochromone-2-carboxylic acid is 224.6

g/mol .[1] In the mass spectrum, we expect to see a molecular ion peak at m/z 224. Due to

the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 226 (the M+2 peak) with an

intensity of approximately one-third of the M⁺ peak is also expected.

Key Fragmentation Pathways:
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Loss of H₂O: A peak at m/z 206 (M-18) may be observed.

Loss of COOH: A significant fragment at m/z 179 (M-45) resulting from the loss of the

carboxylic acid group.

Loss of CO: Subsequent loss of carbon monoxide from fragment ions is a common

pathway for carbonyl-containing compounds. For example, a peak at m/z 151 (179-28)

could be seen.

[M]⁺˙
m/z 224/226

[M-H₂O]⁺˙
m/z 206/208- H₂O

[M-COOH]⁺
m/z 179/181

- •COOH

[M-COOH-CO]⁺
m/z 151/153

- CO

Click to download full resolution via product page

Figure 2: Proposed fragmentation pathway for 6-Chlorochromone-2-carboxylic acid.

Experimental Protocol for Mass Spectrometry
Sample Introduction:

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) and infuse it directly into the ion source using a syringe pump.

Gas Chromatography-Mass Spectrometry (GC-MS): The sample may need to be

derivatized (e.g., silylation of the carboxylic acid) to increase its volatility for GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): Dissolve the sample in a mobile

phase-compatible solvent and inject it into an LC system coupled to the mass

spectrometer.

Ionization:

Electron Ionization (EI): A hard ionization technique typically used with GC-MS that

provides detailed fragmentation patterns.
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Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS that

often preserves the molecular ion. Both positive and negative ion modes should be

explored.

Mass Analysis:

Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

Acquire data over a suitable m/z range (e.g., 50-500).

Data Analysis:

Identify the molecular ion peak and its isotopic pattern.

Propose structures for the major fragment ions and correlate them with the molecular

structure.

Conclusion
The spectroscopic characterization of 6-Chlorochromone-2-carboxylic acid is crucial for its

use in research and development. While experimental spectra are not widely available, a

detailed analysis based on the known spectroscopic behavior of its constituent functional

groups and related chromone structures provides a reliable predictive framework. This guide

offers the expected NMR, IR, and MS data, along with standardized protocols for their

acquisition. By following these methodologies, researchers can confidently identify and

characterize this important synthetic intermediate, ensuring the integrity and success of their

scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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